Strontium;dihypochlorite

Description

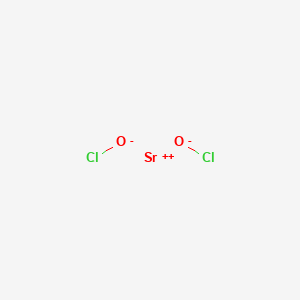

Strontium dihypochlorite (Sr(OCl)₂) is an inorganic compound composed of strontium (Sr²⁺) and hypochlorite (OCl⁻) ions. While direct references to "strontium dihypochlorite" are scarce in the literature, the term likely refers to strontium hypochlorite, a compound structurally analogous to calcium hypochlorite (Ca(OCl)₂) but with strontium as the cationic species. Hypochlorites are strong oxidizing agents used in disinfection, bleaching, and industrial processes. Strontium dihypochlorite is less commonly studied compared to its alkali metal counterparts (e.g., sodium hypochlorite) but shares similar reactivity patterns due to the hypochlorite ion .

Properties

CAS No. |

14674-76-1 |

|---|---|

Molecular Formula |

Sr(ClO)2 Cl2O2S |

Molecular Weight |

190.5 g/mol |

IUPAC Name |

strontium;dihypochlorite |

InChI |

InChI=1S/2ClO.Sr/c2*1-2;/q2*-1;+2 |

InChI Key |

DFKCZMNZBDPBGG-UHFFFAOYSA-N |

SMILES |

[O-]Cl.[O-]Cl.[Sr+2] |

Canonical SMILES |

[O-]Cl.[O-]Cl.[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium;dihypochlorite can be synthesized through the reaction of strontium hydroxide with chlorine gas. The reaction is typically carried out in an aqueous medium: [ \text{Sr(OH)}_2 + \text{Cl}_2 \rightarrow \text{Sr(OCl)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of strontium hypochlorite involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions, including temperature and pH, to ensure the efficient formation of the desired product. The resulting solution can be concentrated and crystallized to obtain solid strontium hypochlorite.

Chemical Reactions Analysis

Types of Reactions: Strontium;dihypochlorite undergoes several types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic substances.

Decomposition: Upon heating, strontium hypochlorite decomposes to form strontium chloride, oxygen, and chlorates: [ 2 \text{Sr(OCl)}_2 \rightarrow 2 \text{SrCl}_2 + \text{O}_2 + 2 \text{ClO}_3^- ]

Common Reagents and Conditions:

Acid Reaction: When treated with acids, strontium hypochlorite releases chlorine gas: [ \text{Sr(OCl)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + \text{Cl}_2 + \text{H}_2\text{O} ]

Major Products: The major products formed from these reactions include strontium chloride, chlorine gas, oxygen, and chlorates, depending on the specific reaction conditions.

Scientific Research Applications

Strontium;dihypochlorite has several applications in scientific research and industry:

Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.

Biology and Medicine: Strontium compounds, including strontium hypochlorite, are studied for their potential use in bone regeneration and as antimicrobial agents.

Mechanism of Action

The mechanism of action of strontium hypochlorite involves its strong oxidizing properties. It can oxidize organic and inorganic substances, leading to the breakdown of complex molecules. In biological systems, it can disrupt cellular processes by oxidizing essential biomolecules, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Alkaline Earth Hypochlorites

Calcium Hypochlorite (Ca(OCl)₂)

- Stability : Calcium hypochlorite is thermally stable and commercially available as a solid (e.g., in bleaching powder). Strontium dihypochlorite is expected to exhibit lower thermal stability due to strontium’s larger ionic radius, which weakens the ionic lattice .

- Applications : Calcium hypochlorite dominates water treatment markets. Strontium dihypochlorite’s niche applications may include specialized oxidation reactions or strontium-based material synthesis .

Comparison with Other Strontium Compounds

Strontium Chloride (SrCl₂)

- Structure and Reactivity : SrCl₂ is ionic and highly soluble in water (53.8 g/100 mL at 20°C), whereas Sr(OCl)₂ is both ionic and oxidizing. Chloride is a weaker oxidizer compared to hypochlorite .

- Uses: SrCl₂ is used in toothpaste for sensitivity relief and as a precursor for strontium carbonate.

Strontium Perchlorate (Sr(ClO₄)₂)

- Oxidizing Strength : Perchlorate (ClO₄⁻) is a stronger oxidizer than hypochlorite (OCl⁻), making Sr(ClO₄)₂ more hazardous. Sr(OCl)₂ decomposes at lower temperatures, releasing chlorine gas .

- Solubility : Sr(ClO₄)₂ is highly soluble in water (60.1 g/100 mL at 25°C), while Sr(OCl)₂’s solubility is inferred to be moderate (~30 g/100 mL) based on alkaline earth trends .

Comparison with Alkali Metal Hypochlorites

Sodium Hypochlorite (NaOCl)

- Stability : NaOCl solutions decompose rapidly under light or heat. Sr(OCl)₂ is expected to be more stable in solid form but less so in aqueous solutions due to Sr²⁺ hydrolysis .

- Industrial Use : NaOCl is widely used in household bleach (5–15% solutions). Sr(OCl)₂ lacks large-scale applications but may serve in specialty chemical synthesis .

Potassium Hypochlorite (KOCl)

- Synthesis : KOCl is unstable and rarely isolated, unlike Sr(OCl)₂, which can be synthesized as a solid. This difference arises from potassium’s smaller ionic radius and higher hydration energy .

Key Properties (Theoretical)

| Property | Sr(OCl)₂ | Ca(OCl)₂ | NaOCl (aq.) |

|---|---|---|---|

| Molecular Weight (g/mol) | 222.5 (calc.) | 142.98 | 74.44 |

| Decomposition Temp. | ~150°C | 100°C | Decomposes at RT |

| Solubility in Water | ~30 g/100 mL | 21 g/100 mL | Miscible |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.